molecular formula C24H33N3O B2755732 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-methylbutanamide CAS No. 946365-76-0

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-methylbutanamide

Cat. No.: B2755732
CAS No.: 946365-76-0
M. Wt: 379.548
InChI Key: XWHXIOWYEUXYLC-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-methylbutanamide is a structurally complex small molecule characterized by three key motifs:

  • 1,2,3,4-Tetrahydroisoquinoline core: A bicyclic amine system known for its role in central nervous system (CNS)-active compounds, often influencing receptor binding and blood-brain barrier permeability .
  • 4-(Dimethylamino)phenyl group: A substituted aromatic ring with a dimethylamino substituent, which enhances electron density and may modulate solubility or receptor interactions .
  • 3-Methylbutanamide tail: A branched aliphatic amide that contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O/c1-18(2)15-24(28)25-16-23(20-9-11-22(12-10-20)26(3)4)27-14-13-19-7-5-6-8-21(19)17-27/h5-12,18,23H,13-17H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHXIOWYEUXYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-methylbutanamide typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the dimethylamino group, and the coupling of the phenyl ring with the butanamide group. Common reagents used in these reactions include dimethylamine, phenylboronic acid, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-methylbutanamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs described in the literature. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Pharmacological Notes Reference
Target Compound 1,2,3,4-Tetrahydroisoquinoline + 4-(dimethylamino)phenyl + 3-methylbutanamide Hypothesized CNS activity due to tetrahydroisoquinoline core; solubility influenced by dimethylamino group. N/A
6-Methoxy-1-(naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-ol (10a) Methoxy-substituted tetrahydroisoquinoline + naphthylmethyl group Synthesized as a precursor for orexin receptor antagonists; enhanced lipophilicity from naphthyl group.
N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]acetamide (9c) Acetamide + isopropylphenyl + methoxy/hydroxy groups High yield (71%); NMR data suggests conformational flexibility in solution.
ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB 3-Methylbutanamide + PEG linker + fluorogenic amino acids Designed for antibody-drug conjugates (ADCs); PEG enhances solubility and pharmacokinetics.
(S)-N-[(2S,4S,5S)-5-[2-(2,4-Dimethylphenoxy)acetamido]-...-3-methylbutanamide (PF 43(1) Compound) 3-Methylbutanamide + tetrahydropyrimidinyl group Pharmacopeial focus on stereochemical purity; oxotetrahydropyrimidinyl may enhance metabolic stability.
N-(3-amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide Butanamide + dichlorophenoxy + aminophenyl groups Calculated pKa suggests moderate solubility; dichlorophenoxy may increase membrane permeability.

Key Observations

Tetrahydroisoquinoline Derivatives: The target compound’s tetrahydroisoquinoline core aligns with 10a (), a scaffold used in orexin receptor antagonists.

Substituted Phenyl Groups: The 4-(dimethylamino)phenyl group in the target contrasts with the isopropylphenyl group in 9c (). The dimethylamino substituent likely improves solubility via protonation at physiological pH, whereas the isopropyl group in 9c enhances hydrophobicity .

Amide Modifications :

  • The 3-methylbutanamide tail in the target is structurally simpler than ADC1770 (), which incorporates a PEG linker for ADC applications. However, both share the branched aliphatic amide, which may reduce enzymatic degradation compared to linear analogs .
  • Compared to the pharmacopeial compound in , the target lacks the tetrahydropyrimidinyl group, suggesting differences in metabolic pathways and stability .

Solubility and Permeability: The dichlorophenoxy group in ’s compound increases lipophilicity, whereas the target’s dimethylamino group may balance solubility and permeability via pH-dependent ionization .

Research Implications and Gaps

  • Synthetic Feasibility : The high yields reported for analogs like 9d (99%, ) suggest that similar methods could optimize the target’s synthesis.
  • Pharmacological Profiling : While orexin receptor modulation is plausible (based on 10a and ), direct activity data for the target compound are lacking.
  • Solubility Challenges : The 3-methylbutanamide group may limit aqueous solubility, necessitating formulation strategies akin to ADC1770 ’s PEGylation .

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